Nicotinamide-Adenine-Dinucleotide

概要

説明

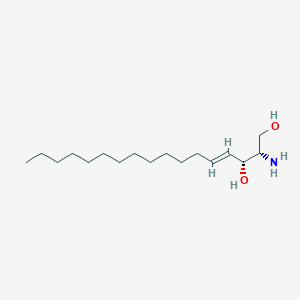

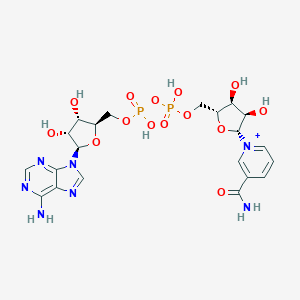

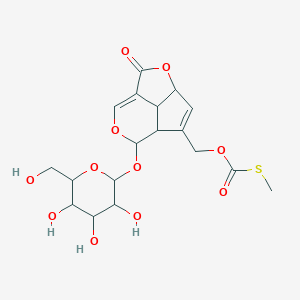

Nicotinamide adenine dinucleotide (NAD) is a coenzyme central to metabolism . It is found in all living cells and consists of two nucleotides joined through their phosphate groups. One nucleotide contains an adenine nucleobase and the other, nicotinamide . NAD exists in two forms: an oxidized and reduced form, abbreviated as NAD+ and NADH (H for hydrogen), respectively .

Synthesis Analysis

NAD is synthesized from aspartate (de novo synthesis), as in plants, or nicotinamide, as in mammals (salvage synthesis) . The de novo pathway requires five different enzymes: L-aspartate oxidase (ASO), quinolinate synthetase (QS), quinolate phosphoribosyltransferase (QPT), nicotinate/nicotinamide mononucleotide adenylyltransferase (NMNAT), and NAD synthetase (NS) .

Molecular Structure Analysis

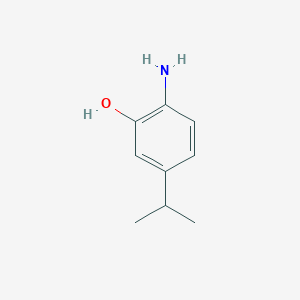

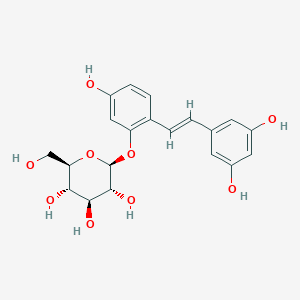

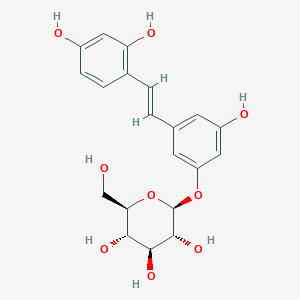

The molecular structure of NAD consists of two nucleosides joined by pyrophosphate . The nucleosides each contain a ribose ring, one with adenine attached to the first carbon atom (the 1’ position) and the other with nicotinamide at this position .

Chemical Reactions Analysis

NAD is involved in redox reactions, carrying electrons from one reaction to another . NAD+ is an oxidizing agent, accepting electrons from other molecules and becoming reduced; with H+, this reaction forms NADH, which can be used as a reducing agent to donate electrons .

Physical And Chemical Properties Analysis

NAD has a chemical formula of C21H28N7O14P2 . It has a molar mass of 663.43 g/mol and appears as a white powder . Its melting point is 160 °C (320 °F; 433 K) .

科学的研究の応用

1. Cardiovascular and Metabolic Health

- NAD+ plays a critical role in cardiovascular and metabolic health. Sirtuins, a family of NAD+-dependent deacylases, are key in mediating the benefits of lean diets and exercise. SIRT1 and SIRT3, in particular, protect against vascular endothelial dysfunction, metabolic syndrome, and other cardiovascular diseases. However, NAD+ levels and sirtuin activity decrease with age, obesity, and sedentary lifestyles. Enhancing NAD+ levels or activating sirtuins shows potential in treating cardiovascular and metabolic disorders (Kane & Sinclair, 2018).

2. Aging and Neurodegeneration

- NAD+ is essential in regulating enzymes involved in aging and neurodegenerative diseases. Declining NAD+ levels are linked to age-associated pathologies. Supplementation with NAD+ precursors can counteract age-related deficits in nuclear and mitochondrial functions, showing promise against neurodegenerative diseases like Parkinson's and Alzheimer's (Imai & Guarente, 2014).

3. Therapeutic Potential and Clinical Trials

- Clinical trials are exploring NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) for their potential to enhance NAD+ levels and treat age-related conditions. These trials aim to assess the safety and efficacy of these compounds in humans, providing a foundation for their development as anti-aging therapeutics (Tsubota, 2016).

4. Muscular and Skeletal Health

- In aged humans, NR supplementation has shown to augment the skeletal muscle NAD+ metabolome and induce anti-inflammatory effects, suggesting its potential in treating age-related muscular and skeletal issues (Elhassan et al., 2019).

5. Cancer Research

- NAD+ plays a crucial role in cellular bioenergetics and is a target for cancer therapy. Studies have shown that modulation of NAD+ levels can significantly impact cancer cell metabolism, offering insights into new therapeutic strategies (Tolstikov et al., 2014).

6. Oral and Systemic Diseases

- NAD+ and its precursors like nicotinamide (NAM) have shown potential in treating various oral and systemic diseases due to their antibacterial, anti-inflammatory, and immunomodulatory effects (Lei et al., 2023).

7. Photocatalysis

- Beyond its biological roles, NAD+ functions as a molecular photocatalyst, showing potential in solar-to-chemical conversion and enzymatic reactions, broadening its applications in scientific research (Kim et al., 2019).

8. Biomimetic Cofactors

- NAD+ and its biomimetics have been explored for biocatalytic reactions, contributing to advancements in synthetic biology and bioengineering (Zachos et al., 2019).

Safety And Hazards

将来の方向性

NAD+ has been associated with aging-related diseases, and NAD+ precursors that increase NAD+ concentration in the body have been acknowledged as anti-aging supplements . Further studies are required to determine the efficacy of NAD+ precursors in humans . There is also a need for methods of delivering NAD+ precursors to target organs or tissues to increase the outcomes of clinical trials .

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWFJGJZGIEFAR-NNYOXOHSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N7O14P2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Nicotinamide adenine dinucleotide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nicotinamide-Adenine-Dinucleotide | |

CAS RN |

53-84-9 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nadide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)